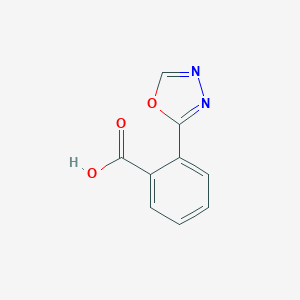
2-(1,3,4-Oxadiazol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety fused with an oxadiazole ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the cyclization of benzoyl hydrazine with an appropriate acid chloride under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and various nucleophiles.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
2-(1,3,4-Oxadiazol-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of nitrogen atoms.
1,3,4-Thiadiazole derivatives: Similar structure but with a sulfur atom replacing the oxygen in the ring.
Benzoxazole derivatives: Contain a fused benzene and oxazole ring
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of the oxadiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound .
生物活性
2-(1,3,4-Oxadiazol-2-yl)benzoic acid is a member of the oxadiazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications. The data presented includes findings from various studies, highlighting the significance of this compound in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid moiety substituted with a 1,3,4-oxadiazole ring. This structural configuration contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated the potent antibacterial properties of this compound and its derivatives. The following table summarizes key findings regarding the antibacterial efficacy against various pathogens:
The antibacterial activity of oxadiazole derivatives is primarily attributed to their ability to inhibit bacterial protein synthesis and disrupt cell wall integrity. For instance, studies have shown that these compounds can act as peptide deformylase inhibitors, targeting essential bacterial enzymes involved in protein maturation . Molecular docking studies further elucidate the interactions between these compounds and their target proteins, providing insights into their mode of action.
Case Studies
- Study on N-(1,3,4-Oxadiazol-2-yl)benzamides : This research reported the synthesis and biological assessment of new N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237 and HSGN-238), which exhibited high potency against N. gonorrhoeae and other Gram-positive bacteria like MRSA and VRE. Both compounds were well-tolerated in human cell lines and showed promising pharmacokinetic profiles for systemic absorption .
- Evaluation Against Salmonella typhi : A series of new derivatives were screened for their antibacterial activity against Salmonella typhi. Several compounds demonstrated significant inhibitory effects, indicating the potential for developing effective treatments for bacterial infections .
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of oxadiazole derivatives suggest favorable absorption characteristics. For example, HSGN-238 showed excellent gastrointestinal permeability, which is crucial for oral bioavailability in therapeutic applications . Importantly, toxicity assessments revealed that these compounds exhibit low cytotoxicity towards mammalian cells, making them suitable candidates for further development as antibacterial agents.
特性
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJPXIVRXZWYFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














